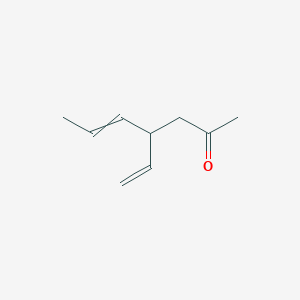
3-Ethyl-2-methylheptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methylheptan-3-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon atom in an aliphatic chain. The molecular formula of this compound is C10H22O. This compound is a colorless liquid with a mild, fruity odor and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylheptan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a ketone to form the desired alcohol. For example, n-butylmagnesium bromide can react with a suitable ketone under controlled conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms alkyl halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methylheptan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-heptanol: Similar structure but differs in the position of the ethyl group.
3-Methyl-3-heptanol: Similar structure but differs in the position of the methyl group.
Uniqueness
3-Ethyl-2-methylheptan-3-ol is unique due to its specific arrangement of the ethyl and methyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific chemical applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
66719-37-7 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
3-ethyl-2-methylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(11,6-2)9(3)4/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
GYCRUUSYQLIIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


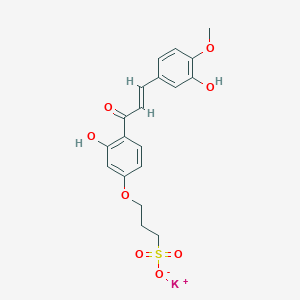
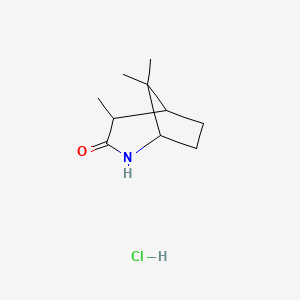
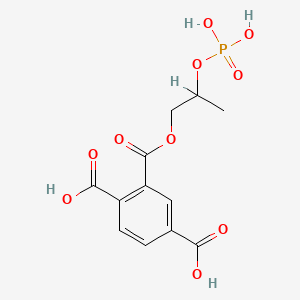
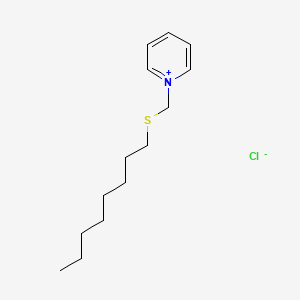

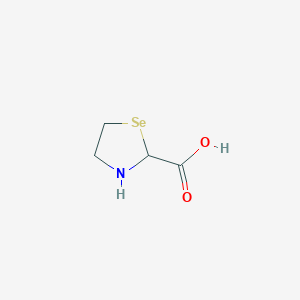
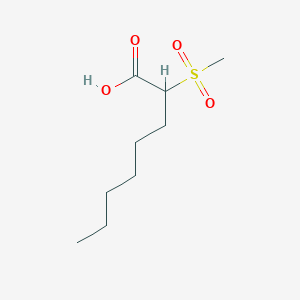
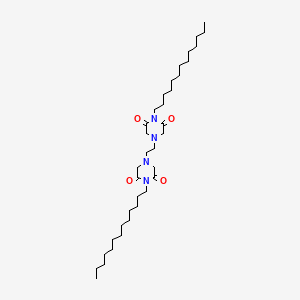
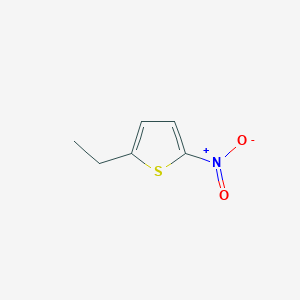
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
